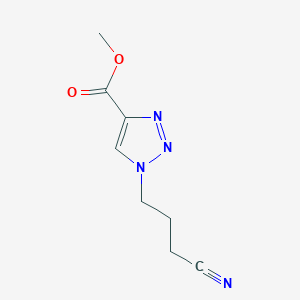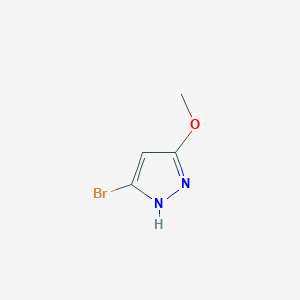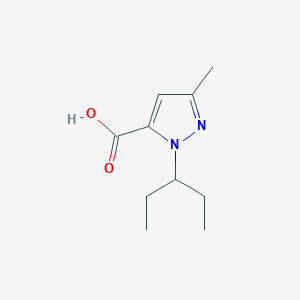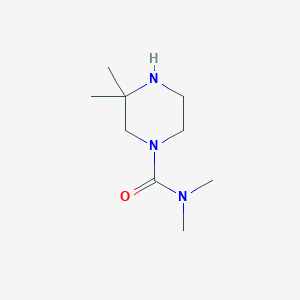
methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate
Übersicht
Beschreibung
“1-(3-Cyanopropyl)-3-methylimidazolium chloride” is a nitrile-functionalized ionic liquid . It has the empirical formula C8H12ClN3 and a molecular weight of 185.65 .
Synthesis Analysis
This compound can be used to prepare ionic polymers stabilized with palladium nanoparticle catalysts, which are applicable in the hydrogenation of alkenes and arenes . It can also be used as a solvent in the synthesis of substituted 4-arylthio-1,2-oxazoles by reacting different aryl iodides with acetylenic oximes in the presence of Pd-NHC catalyst .
Molecular Structure Analysis
The molecular structure of “1-(3-Cyanopropyl)-3-methylimidazolium chloride” consists of a positively charged imidazolium ring attached to a cyanopropyl group .
Chemical Reactions Analysis
This compound shows superior characteristics in Suzuki and Stille coupling reactions . It can also be used in the preparation of ionic polymers stabilized with palladium nanoparticle catalysts .
Physical And Chemical Properties Analysis
The compound is a task-specific ionic liquid with an assay of ≥98.5% . It appears as a powder with impurities of ≤0.5% water .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have shown significant promise in catalysis. For instance, a study has shown that a gold(I) complex with methyl 1H-1,2,3-triazole-4-carboxylate as a ligand exhibited excellent catalytic efficiency in allene synthesis and alkyne hydration reactions, underscoring its potential in catalytic applications (Hu et al., 2019).
Supramolecular Chemistry
Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been studied for their structural properties, particularly in the context of supramolecular chemistry. Research has revealed that certain triazole derivatives form supramolecular chains mediated by hydrogen bonding and other interactions, highlighting their structural significance and potential applications in material science and nanotechnology (Boechat et al., 2010).
Synthesis of Biologically Active Compounds
The synthesis of methyl N1-alkylated 1,2,3-triazole-4-carboxylates has been achieved through an efficient regioselective N-alkylation reaction. These derivatives are considered valuable synthetic intermediates for various biologically active compounds, indicating their importance in pharmaceutical chemistry (Prabakaran et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(3-cyanopropyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-14-8(13)7-6-12(11-10-7)5-3-2-4-9/h6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHROVVIRDUHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)





